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Introduction
3-(Cyclohexylaminocarbonyl)phenylboronic acid is a synthetic organic compound that

belongs to the family of phenylboronic acids. This class of compounds is characterized by a

phenyl ring substituted with a boronic acid functional group (-B(OH)₂). The presence of the

cyclohexylaminocarbonyl group at the meta-position of the phenyl ring imparts specific

physicochemical properties that are of interest in various research and development

applications, particularly in medicinal chemistry and materials science. Boronic acids are known

for their ability to form reversible covalent bonds with diols, a property that has been

extensively explored for the development of sensors, drug delivery systems, and enzyme

inhibitors.

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 3-(Cyclohexylaminocarbonyl)phenylboronic acid, along with detailed

experimental protocols and an exploration of its potential biological significance based on the

general behavior of related compounds.
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Core Physical and Chemical Properties
Quantitative data for 3-(Cyclohexylaminocarbonyl)phenylboronic acid is limited. The

following tables summarize the available computed data and provide estimated values based

on structurally similar compounds.

Table 1: General and Computed Physical Properties

Property Value Source

Molecular Formula C₁₃H₁₈BNO₃ PubChem[1]

Molecular Weight 247.10 g/mol PubChem[1]

Appearance
White to off-white solid

(Predicted)
General knowledge

Melting Point

220-226 °C (for 3-

(cyclopropylaminocarbonyl)phe

nylboronic acid)

Analog data

Boiling Point Data not available -

pKa
~8-9 (Estimated based on

phenylboronic acid)
General knowledge

Table 2: Solubility Profile (Qualitative)

Solvent Solubility Reference

Water Poorly soluble (Predicted)
General knowledge of

phenylboronic acids[2][3]

Polar Organic Solvents (e.g.,

DMSO, Methanol)
Soluble (Predicted)

General knowledge of

phenylboronic acids[2]

Nonpolar Organic Solvents

(e.g., Hexanes)
Insoluble (Predicted)

General knowledge of

phenylboronic acids[2]

Chemical Reactivity and Stability
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3-(Cyclohexylaminocarbonyl)phenylboronic acid exhibits the characteristic reactivity of

boronic acids. The boronic acid moiety is a Lewis acid and can undergo various

transformations.

Esterification: It readily reacts with diols to form cyclic boronate esters. This reversible

reaction is pH-dependent.

Suzuki-Miyaura Coupling: The boronic acid group can participate in palladium-catalyzed

cross-coupling reactions with aryl or vinyl halides, a cornerstone of modern organic synthesis

for forming carbon-carbon bonds.

Oxidation: Boronic acids can be susceptible to oxidation, which can affect their stability and

utility in biological systems.[4]

Dehydration: Like other boronic acids, it can undergo dehydration to form a cyclic trimer

anhydride known as a boroxine.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 3-
(Cyclohexylaminocarbonyl)phenylboronic acid are not readily available in the public

domain. However, a plausible synthetic route can be devised based on established methods for

the synthesis of N-substituted benzamides and phenylboronic acids.

Exemplary Synthesis Protocol: Amide Coupling
This protocol describes a general method for the synthesis of 3-
(Cyclohexylaminocarbonyl)phenylboronic acid from 3-boronobenzoic acid and

cyclohexylamine using a peptide coupling agent.
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Caption: Workflow for the synthesis of 3-(Cyclohexylaminocarbonyl)phenylboronic acid.

Methodology:

Reaction Setup: To a solution of 3-boronobenzoic acid (1.0 eq) in an anhydrous aprotic

solvent such as DMF or CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon), add a

peptide coupling agent like EDC (1.1 eq) or HATU (1.1 eq) and an additive such as HOBt

(1.1 eq) or DMAP (0.1 eq).
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Addition of Amine and Base: Add cyclohexylamine (1.1 eq) to the reaction mixture, followed

by the dropwise addition of a non-nucleophilic base like DIPEA (2.0 eq) or triethylamine (2.0

eq).

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room

temperature and stir for 12-24 hours.

Workup: Upon completion (monitored by TLC or LC-MS), quench the reaction with water and

extract the product with an organic solvent like ethyl acetate. Wash the organic layer

sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by recrystallization or column

chromatography to yield the desired 3-(Cyclohexylaminocarbonyl)phenylboronic acid.

Analytical Characterization Protocol
The structure and purity of the synthesized compound should be confirmed by standard

analytical techniques.

Sample

Analytical Techniques Data Output

Purified Product

NMR Spectroscopy
(¹H, ¹³C, ¹¹B)

Mass Spectrometry
(HRMS or LC-MS)

Purity Analysis
(HPLC or UPLC)

Structural Confirmation

Molecular Weight Verification

Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the analytical characterization of the synthesized product.
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Methodology:

NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) and acquire ¹H, ¹³C, and ¹¹B NMR spectra to confirm the chemical structure.

Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) or liquid

chromatography-mass spectrometry (LC-MS) to determine the exact mass and confirm the

molecular formula.

Purity Analysis: Assess the purity of the compound using high-performance liquid

chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).

Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 3-
(Cyclohexylaminocarbonyl)phenylboronic acid, the broader class of phenylboronic acids

has been shown to interact with biological systems, primarily as enzyme inhibitors.

Enzyme Inhibition
Phenylboronic acid derivatives have been identified as inhibitors of various enzymes, including

serine proteases and β-lactamases.[5][6] The mechanism of inhibition often involves the

formation of a covalent adduct between the boronic acid and a key active site residue, such as

a serine.
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Caption: General mechanism of serine protease inhibition by a phenylboronic acid derivative.

Potential Impact on Cell Signaling
Some studies have suggested that phenylboronic acids can influence cell signaling pathways,

particularly those involved in cancer cell migration. For instance, phenylboronic acid has been

shown to affect the activity of Rho GTPases, which are key regulators of the actin cytoskeleton

and cell motility.
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Caption: Potential influence of phenylboronic acid derivatives on the Rho GTPase signaling

pathway.

Conclusion
3-(Cyclohexylaminocarbonyl)phenylboronic acid is a compound with potential applications

in various scientific fields, particularly drug discovery. While specific experimental data for this

molecule is sparse, its properties and reactivity can be inferred from the well-established

chemistry of phenylboronic acids. The provided exemplary protocols for synthesis and analysis
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offer a starting point for researchers interested in working with this compound. Further

investigation is warranted to fully elucidate its physical, chemical, and biological properties and

to explore its potential as a lead compound in drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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